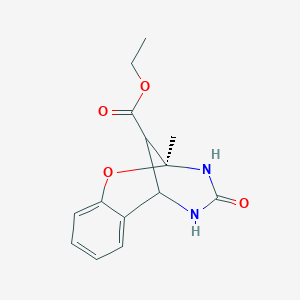
ethyl (2S)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7310(2),?]trideca-2(7),3,5-triene-13-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate typically involves a three-component condensation reaction. This reaction includes N1-phenylthiocarbamide, salicylaldehyde, and the ether of acetoacetic acid in the presence of trifluoroacetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential therapeutic properties, including its ability to modulate specific biochemical pathways .
Mechanism of Action
The mechanism of action of ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate can be compared with similar compounds such as ethyl (9S)-9,10-dimethyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),7]trideca-2,4,6-triene-13-carboxylate . The uniqueness of ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate lies in its specific structural features and the resulting chemical properties.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-19-12(17)10-11-8-6-4-5-7-9(8)20-14(10,2)16-13(18)15-11/h4-7,10-11H,3H2,1-2H3,(H2,15,16,18)/t10?,11?,14-/m0/s1 |
InChI Key |
PRBINTYBUYEJNZ-MGULZYLOSA-N |
Isomeric SMILES |
CCOC(=O)C1C2C3=CC=CC=C3O[C@@]1(NC(=O)N2)C |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(NC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















